(Rac)-Folic acid-13C5,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H19N7O6 |

|---|---|

Molekulargewicht |

447.35 g/mol |

IUPAC-Name |

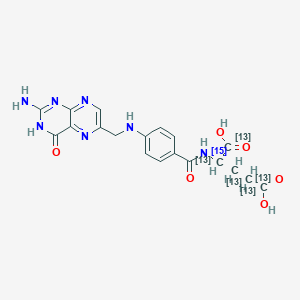

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1 |

InChI-Schlüssel |

OVBPIULPVIDEAO-FGJUTHSMSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Rac)-Folic Acid-¹³C₅,¹⁵N: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Structure, Synthesis, and Application of (Rac)-Folic Acid-¹³C₅,¹⁵N.

This technical guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, an isotopically labeled form of folic acid. This stable isotope-labeled compound is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.

Core Chemical Structure and Properties

(Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic, non-radioactive isotopologue of folic acid. The key feature of this molecule is the incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom within the L-glutamic acid moiety of the folic acid structure. This specific labeling results in a mass shift that allows for its precise differentiation from the endogenous, unlabeled folic acid in biological samples.

The "Rac" designation indicates that the compound is a racemic mixture, containing both the naturally occurring L-isomer and the unnatural D-isomer of the glutamic acid portion. For most applications as an internal standard in mass spectrometry, the presence of the D-isomer does not interfere with the quantification of the L-isomer.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₄[¹³C]₅H₁₉[¹⁵N]N₆O₆ | [1][2] |

| Molecular Weight | 447.35 g/mol | [1][2][3] |

| Exact Mass | 447.1619 g/mol | N/A |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [1][2] |

| Chemical Purity | ≥95% (CP) | [1][2] |

| CAS Number | 2687960-47-8 | [4] |

| SMILES String | O=C1C2=NC(CNC3=CC=C(C=C3)C([¹⁵NH]--INVALID-LINK--=O">¹³C@H[¹³CH₂][¹³CH₂]--INVALID-LINK--=O)=O)=CNC2=NC(N)=N1 | [4] |

| InChI Key | OVBPIULPVIDEAO-FGJUTHSMSA-N | [2] |

| Mass Shift from Unlabeled | +6 Da | [1][2] |

Synthesis and Manufacturing

The synthesis of (Rac)-Folic acid-¹³C₅,¹⁵N involves a multi-step process that culminates in the coupling of a labeled p-aminobenzoyl-L-glutamic acid intermediate with a pterin (B48896) moiety. While a detailed, publicly available protocol for this specific isotopologue is proprietary to commercial suppliers, the general synthetic strategy can be outlined as follows:

Experimental Protocol: General Synthesis Outline

-

Synthesis of L-Glutamic acid-¹³C₅,¹⁵N: The core of the synthesis is the preparation of L-glutamic acid with the desired isotopic labels. This is often achieved through biosynthetic methods. For instance, microorganisms like Brevibacterium flavum can be cultured in a medium containing ¹³C-labeled carbon sources (e.g., [¹³C]-glucose or [¹³C]-acetate) and a ¹⁵N-labeled nitrogen source (e.g., [¹⁵N]-ammonium sulfate) to produce highly enriched L-[¹³C₅, ¹⁵N]glutamic acid.[4] Enzymatic synthesis is another approach, using enzymes like glutamate (B1630785) dehydrogenase.[5]

-

Formation of p-nitrobenzoyl-¹³C₅,¹⁵N-L-glutamic acid: The isotopically labeled L-glutamic acid is then reacted with p-nitrobenzoyl chloride. This reaction typically occurs under basic conditions to facilitate the condensation between the amino group of glutamic acid and the acyl chloride.

-

Reduction of the Nitro Group: The nitro group of the p-nitrobenzoyl moiety is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). This step yields p-aminobenzoyl-¹³C₅,¹⁵N-L-glutamic acid.

-

Coupling with a Pterin Precursor: The final step involves the coupling of the labeled p-aminobenzoyl-L-glutamic acid with a suitable pterin precursor, such as 2-amino-4-hydroxy-6-formylpteridine. This reaction is often a reductive amination, which forms the complete folic acid structure.

Logical Workflow for Synthesis

Caption: General synthetic workflow for (Rac)-Folic acid-¹³C₅,¹⁵N.

Applications in Research and Development

The primary application of (Rac)-Folic acid-¹³C₅,¹⁵N is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of folic acid and its vitamers in various biological matrices, such as serum, plasma, and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Folic Acid in Human Serum using LC-MS/MS

This protocol is a representative example compiled from established methodologies for folate analysis.

-

Sample Preparation:

-

To 100 µL of human serum, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.

-

Spike the sample with a known amount of (Rac)-Folic acid-¹³C₅,¹⁵N solution to serve as the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The supernatant, containing both the analyte and the internal standard, is transferred to a new tube.

-

The sample may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate folic acid from other sample components.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both unlabeled folic acid and the ¹³C₅,¹⁵N-labeled internal standard.

-

Quantification: The concentration of endogenous folic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled folic acid and a constant concentration of the internal standard.

-

-

Experimental Workflow for Folate Quantification

Caption: Workflow for folate quantification using a stable isotope dilution assay.

Role in Metabolic Pathways

Folic acid is a crucial B-vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in one-carbon metabolism. This metabolic network is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis and repair, as well as for the methylation of various substrates, including DNA, RNA, proteins, and lipids. (Rac)-Folic acid-¹³C₅,¹⁵N, once administered in vivo, can be used to trace the metabolic fate of folic acid through these pathways.

Folate One-Carbon Metabolism Pathway

Caption: Simplified diagram of the folate one-carbon metabolism pathway.

Conclusion

(Rac)-Folic acid-¹³C₅,¹⁵N is an indispensable tool for researchers in the fields of nutrition, clinical chemistry, and drug development. Its well-defined chemical structure and isotopic labeling pattern provide the accuracy and precision required for demanding quantitative analytical methods. The ability to use this compound as an internal standard and a metabolic tracer facilitates a deeper understanding of folate metabolism and its role in health and disease. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin. This technical guide provides an in-depth overview of its core applications, particularly for researchers, scientists, and drug development professionals. The inclusion of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom in its structure makes it an invaluable tool in quantitative analytical chemistry and metabolic research.

Core Applications in Research and Drug Development

The primary application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the highly accurate quantification of folic acid and its various forms (vitamers) in complex biological matrices.[1][2] This technique is predominantly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical method for detecting and quantifying compounds with high specificity and sensitivity.[3][4][5]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the quantitative results.[6] This is particularly important in clinical research and drug development for monitoring folate levels, which can be indicative of various physiological and pathological states.

Furthermore, this compound can be employed as a tracer in metabolic studies to investigate the intricate pathways of folate metabolism, collectively known as one-carbon metabolism.[1] By tracking the labeled folic acid and its metabolites, researchers can gain insights into the kinetics and flux of these essential biochemical reactions.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | |

| Molecular Weight | 447.35 g/mol | |

| Isotopic Purity | ≥98 atom % ¹³C, ¹⁵N | [7] |

| Chemical Purity | ≥95% | [7] |

Experimental Protocols

While a specific protocol detailing the use of this compound was not available in the reviewed literature, the following is a representative and detailed experimental protocol for the quantification of folic acid in human serum using a closely related stable isotope-labeled internal standard, ¹³C₅-Folic Acid, by LC-MS/MS. This protocol can be readily adapted for the use of this compound by adjusting the mass-to-charge ratio settings on the mass spectrometer to detect the ¹³C₅,¹⁵N-labeled internal standard.

Protocol: Quantification of Folic Acid in Human Serum using Stable Isotope Dilution LC-MS/MS

This protocol is adapted from a method for the analysis of multiple folate vitamers in human serum.[4][5]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Folic Acid (unlabeled analytical standard)

-

Human Serum Samples

-

Ascorbic Acid

-

Formic Acid

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of unlabeled folic acid in a suitable solvent (e.g., 0.1 M NaOH) and further dilute with a stabilizing solution (e.g., water containing 1 g/L ascorbic acid) to create a series of calibration standards.

-

Prepare a stock solution of this compound in a similar manner to be used as the internal standard working solution.

3. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add a known amount (e.g., 20 µL) of the this compound internal standard solution. Vortex briefly.[4]

-

Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[4]

-

Condition a C18 SPE cartridge with methanol followed by the SPE sample buffer.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4).[4]

-

Elute the folates from the cartridge using an elution solution (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).[4]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Folic Acid (unlabeled): Monitor the specific precursor-to-product ion transition.

-

This compound (internal standard): Monitor the specific precursor-to-product ion transition, which will have a higher mass-to-charge ratio due to the isotopic labels.

-

-

5. Data Analysis:

-

Quantify the concentration of folic acid in the samples by calculating the peak area ratio of the unlabeled folic acid to the this compound internal standard and comparing it to the calibration curve generated from the analytical standards.

Signaling Pathways and Logical Relationships

This compound is used to study the Folate-Mediated One-Carbon Metabolism pathway. This intricate network of biochemical reactions is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various biomolecules, which plays a crucial role in epigenetic regulation.

The following diagram, generated using Graphviz (DOT language), illustrates a simplified overview of the central role of folic acid in this pathway.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of folic acid in a biological sample using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound MedChemExpress (MCE) [chembk.com]

- 3. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Folic acid-(glutamic acid-13C5,15N) ≥98 atom %, ≥95% (CP) [sigmaaldrich.com]

Illuminating Folate Metabolism: A Technical Guide to Stable Isotope Labeling and Mass Spectrometry

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of folic acid stable isotope labeling for mass spectrometry. It details the core methodologies, presents key quantitative data, and visualizes the intricate workflows and metabolic pathways involved in folate analysis.

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate quantification of folic acid and its various forms, known as vitamers, in biological matrices.[1][2] This technique overcomes the limitations of traditional methods like microbiological and radioassays, which often lack the specificity to differentiate between individual folate vitamers.[2][3] By employing stable isotope-labeled internal standards, researchers can achieve high precision and accuracy, compensating for analyte losses during sample preparation and variations in ionization efficiency during mass spectrometric detection.[1][2]

This guide offers a detailed exploration of the principles and practices of this powerful analytical approach, providing actionable protocols and valuable quantitative insights for studying folate metabolism, pharmacokinetics, and the impact of folate status on health and disease.[4][5][6]

Quantitative Data Summary

The following tables summarize key performance metrics and typical concentrations of folate vitamers in human serum as determined by stable isotope dilution LC-MS/MS.

Table 1: Method Performance for Folate Vitamer Quantification in Serum

| Folate Vitamer | Limit of Detection (nmol/L) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) | Concentration Range for Stated Imprecision (nmol/L) |

| 5-Methyltetrahydrofolic acid (5MeTHF) | 0.13[3] | <7[3] | <7[3] | >0.5[3] |

| 5-Formyltetrahydrofolic acid (5FoTHF) | 0.05[3] | <10[3] | <10[3] | >0.5[3] |

| Folic Acid (FA) | 0.07[3] | <10[3] | <10[3] | >2.0[3] |

Table 2: Distribution of Folate Vitamers in Human Serum

| Total Folate (TFOL) Concentration | Average % 5MeTHF | Average % Folic Acid | Average % 5FoTHF |

| <50 nmol/L | 93.3[3] | 2.3[3] | 4.4[3] |

| >50 nmol/L | 81.7[3] | 15.7[3] | 2.5[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline a typical workflow for the analysis of folates in human serum using stable isotope dilution LC-MS/MS.

Preparation of Standards and Internal Standards

Stable isotope-labeled internal standards, such as ¹³C₅-labeled folic acid, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate, are essential for accurate quantification.[1][7]

-

Stock Solutions: Prepare individual stock solutions of folate standards and their corresponding ¹³C-labeled internal standards in a buffer containing an antioxidant like ascorbic acid (e.g., 1 g/L) to prevent degradation.[7][8]

-

Storage: Store stock solutions in amber vials at -25°C or below to protect them from light and heat-induced degradation.[7][9]

-

Working Solutions: Prepare fresh working solutions of mixed calibrators and internal standards for each analytical run by diluting the stock solutions in an appropriate buffer.[8]

Sample Preparation: Solid-Phase Extraction (SPE) of Serum Samples

Solid-phase extraction is a common technique for isolating and concentrating folates from complex biological matrices like serum.[3][7]

-

Sample Pre-treatment: To 200-275 µL of serum, add a known amount of the mixed stable isotope-labeled internal standard solution.[3][7] Acidify the sample by adding a sample buffer (e.g., 10 g/L ammonium (B1175870) formate (B1220265) and 1 g/L ascorbic acid at pH 3.2).[7]

-

SPE Cartridge Conditioning: Condition a phenyl or C18 SPE cartridge with methanol (B129727) and/or acetonitrile (B52724), followed by equilibration with the sample buffer.[3][7]

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid at pH 3.4) to remove interfering substances.[7]

-

Elution: Elute the bound folates using a solvent mixture, for instance, a solution of acetonitrile, methanol, and acetic acid containing ascorbic acid.[7]

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen at room temperature.[7] Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 9:1 water and methanol) for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection of the different folate vitamers.

-

Chromatographic Separation:

-

Column: A C8 or C18 analytical column is typically used for the separation of folates.[3][7]

-

Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a weak acid (e.g., 0.1-0.5% acetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[1][7]

-

Gradient Elution: A gradient elution program is employed to achieve optimal separation of the different folate vitamers.[7]

-

-

Mass Spectrometric Detection:

-

Ionization: Positive-ion electrospray ionization (ESI) is a frequently used ionization technique for folate analysis.[3][7]

-

Detection Mode: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each unlabeled folate and its corresponding stable isotope-labeled internal standard are monitored.[9][10] This provides high selectivity and sensitivity.

-

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and the central metabolic pathway of folic acid.

Caption: Experimental workflow for folate analysis.

Caption: Simplified overview of folate metabolism.

References

- 1. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 6. The dynamics of folic acid metabolism in an adult given a small tracer dose of 14C-folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: (Rac)-Folic Acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, an isotopically labeled form of Folic acid. This document details its molecular weight, its application in experimental protocols, and its central role in the one-carbon metabolism pathway.

Core Data Presentation

The incorporation of five ¹³C atoms and one ¹⁵N atom significantly increases the molecular weight of Folic acid, a crucial feature for its use as an internal standard in quantitative mass spectrometry-based assays. The table below summarizes the molecular weights of both standard and isotopically labeled Folic acid.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Folic Acid | C₁₉H₁₉N₇O₆ | 441.4[1][2] |

| (Rac)-Folic acid-¹³C₅,¹⁵N | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | 447.35[3][4] |

Experimental Protocols: Quantification of Folic Acid using LC-MS/MS

Isotopically labeled Folic acid, such as (Rac)-Folic acid-¹³C₅,¹⁵N, is an ideal internal standard for the accurate quantification of endogenous Folic acid levels in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection.

A common experimental workflow for the quantification of Folic acid in human plasma is outlined below.

Sample Preparation

-

Objective: To extract Folic acid from the plasma matrix and remove interfering substances.

-

Procedure:

-

A known amount of (Rac)-Folic acid-¹³C₅,¹⁵N internal standard is spiked into the plasma sample.

-

Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol. This step is crucial as proteins can interfere with the analysis.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing both endogenous Folic acid and the internal standard, is collected for analysis.

-

Liquid Chromatography (LC)

-

Objective: To separate Folic acid and its internal standard from other components in the extract.

-

Typical Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to elute the analytes.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Tandem Mass Spectrometry (MS/MS)

-

Objective: To detect and quantify Folic acid and the internal standard with high specificity and sensitivity.

-

Mode: Multiple Reaction Monitoring (MRM) is typically used. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise.

-

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the eluting analytes.

The workflow for this quantification process is illustrated in the diagram below.

Signaling Pathway: One-Carbon Metabolism

Folic acid is a crucial B-vitamin that, in its active form tetrahydrofolate (THF), plays a central role in one-carbon metabolism. This complex network of biochemical reactions is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including DNA, RNA, proteins, and lipids.

The one-carbon metabolism pathway can be broadly divided into two interconnected cycles: the folate cycle and the methionine cycle.

-

Folate Cycle: Dietary folate is converted to THF, which then acquires a one-carbon unit from sources like serine to form 5,10-methylenetetrahydrofolate. This can then be used for the synthesis of thymidylate (a DNA precursor) or be further reduced to 5-methyltetrahydrofolate.

-

Methionine Cycle: 5-methyltetrahydrofolate donates its methyl group to homocysteine to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

The intricate relationship between these cycles is depicted in the following diagram.

References

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

CAS Number: 2687960-47-8[1][2]

This technical guide provides an in-depth overview of (Rac)-Folic acid-13C5,15N, an isotopically labeled form of folic acid, for researchers, scientists, and drug development professionals. This document covers its primary applications, relevant biological pathways, and detailed experimental protocols.

Core Applications

This compound serves as a crucial tool in analytical and metabolic research, primarily utilized as an internal standard for the accurate quantification of folic acid and its vitamers in various biological matrices. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled analyte in mass spectrometry-based assays.[3]

The use of stable isotope-labeled internal standards is the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[4][5][6][7]

Quantitative Data and Method Performance

The use of isotopically labeled folic acid, such as this compound, in stable isotope dilution assays coupled with LC-MS/MS allows for highly accurate and precise quantification of folates in biological samples. Below is a summary of typical method performance characteristics reported in the literature for such assays.

| Parameter | Typical Value | Matrix | Citation |

| Limit of Detection (LOD) | 0.07 nmol/L | Serum | [8] |

| Limit of Quantification (LOQ) | 22.6 nmol/L RBC | Red Blood Cells | [9] |

| Linearity (R²) | > 0.98 | Serum | [10] |

| Precision (CV) | < 10% | Serum | [8] |

| Recovery | 98.0% - 103.6% | Certified Reference Material | [11] |

Experimental Protocols

Synthesis of Isotopically Labeled Folic Acid

The synthesis of multiply labeled folic acid can be achieved through various methods. One established approach involves the reductive amination to connect 2-acetylamino-4-hydroxy-6-formylpteridine with an isotopically labeled p-aminobenzoyl-L-glutamic acid.[12][13] Another method is based on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and a labeled dimethyl L-glutamate.[12][13]

A general synthetic scheme involves:

-

Preparation of Labeled Precursors: Synthesis of ¹³C- and ¹⁵N-labeled precursors, such as labeled L-glutamic acid.

-

Coupling Reaction: Coupling of the labeled precursor with the pteridine (B1203161) and p-aminobenzoyl moieties.

-

Purification: Purification of the final product using chromatographic techniques such as HPLC.

Quantitative Analysis of Folic Acid in Serum using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of folic acid in human serum.

Materials:

-

This compound (Internal Standard)

-

Human Serum Samples

-

Ascorbic acid solution (1 g/L in water)

-

SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)

-

SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)

-

Elution solution (e.g., 400 mL/L Acetonitrile (B52724):100 mL/L Methanol (B129727):10 mL/L Acetic Acid:1 g/L Ascorbic Acid)

-

Reconstitution solution (e.g., 9:1 water and methanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation: a. To 200 µL of serum sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add a known amount of this compound internal standard solution. b. Add 400 µL of SPE sample buffer and 200 µL of water. c. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[10]

-

Solid Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by the SPE sample buffer. b. Load the supernatant from the sample preparation step onto the SPE cartridge. c. Wash the cartridge with the SPE wash buffer. d. Elute the folates using the elution solution.[10]

-

Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen at room temperature. b. Reconstitute the dried extract in 200 µL of the reconstitution solution.[10]

-

LC-MS/MS Analysis: a. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid or 0.5% acetic acid) and an organic component (e.g., acetonitrile or methanol).[7][10] c. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled folic acid and the this compound internal standard.

-

Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. b. Determine the concentration of folic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Involving Folic Acid

Folic acid, beyond its role in one-carbon metabolism, is involved in intracellular signaling pathways, primarily through its interaction with the folate receptor (FR). Two key pathways are the JAK-STAT and ERK signaling cascades.

Folic Acid-Mediated JAK-STAT Signaling Pathway

Folic acid can activate the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for processes such as cell proliferation, differentiation, and immune responses.[14] The binding of folic acid to the folate receptor alpha (FRα) can lead to the activation of STAT3 in a JAK-dependent manner.[14][15]

Folic Acid-Mediated ERK Signaling Pathway

Folic acid has also been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[16][17] The binding of folic acid to its receptor can initiate a cascade that leads to the phosphorylation and activation of ERK1/2.[18][19]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantification of folic acid in a biological sample using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vitamin Bâ (folic acid) (glutamic acid-¹³Câ , 99%; ¹âµN, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitation of folates and their catabolites in blood plasma, erythrocytes, and urine by stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of red blood cell folates by stable isotope dilution gas chromatography-mass spectrometry utilizing a folate internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Folic acid promotes proliferation and differentiation of porcine pancreatic stem cells into insulin-secreting cells through canonical Wnt and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Folic acid inhibits endothelial cell proliferation through activating the cSrc/ERK 2/NF-κB/p53 pathway mediated by folic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Folic acid inhibits nasopharyngeal cancer cell proliferation and invasion via activation of FRα/ERK1/2/TSLC1 pathway [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Applications of (Rac)-Folic Acid-13C5,15N

(Rac)-Folic acid-13C5,15N , a stable isotope-labeled form of folic acid, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in quantitative analyses of folate metabolism and pharmacokinetics, where it is employed as an internal standard or tracer. This in-depth technical guide provides an overview of its commercial sources, detailed experimental protocols for its use in mass spectrometry-based assays, and a summary of relevant quantitative data.

Commercial Sources

This compound is available from several specialized chemical suppliers. Key vendors include:

-

MedChemExpress: Offers this compound for research purposes, highlighting its use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

-

Sigma-Aldrich (Merck): Provides a range of folic acid internal standards, including isotopically labeled variants, suitable for analytical and clinical chemistry applications.

-

Cambridge Isotope Laboratories, Inc.: A leading supplier of stable isotope-labeled compounds, offering various labeled folic acid products for metabolic research and clinical mass spectrometry.

-

Clinivex: Supplies Folic Acid-13C5, 15N as a reference standard for laboratory and research use.

Core Applications in Research

The primary utility of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise quantification of folic acid and its various metabolites (vitamers) in complex biological matrices such as serum, plasma, and urine. The labeled folic acid is introduced into a biological sample as an internal standard. Because it is chemically identical to the endogenous analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.

Experimental Protocols

A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution LC-MS/MS assay is outlined below. This protocol is a composite of methodologies described in the scientific literature.

Sample Preparation

-

Thawing and Stabilization: Serum samples are thawed in the dark. To prevent the degradation of labile folates, a solution of ascorbic acid (e.g., 1 g/L) is added.

-

Internal Standard Spiking: A known concentration of this compound in a suitable buffer is added to the serum sample. Other 13C-labeled folate vitamers are also typically included as internal standards for the corresponding endogenous forms.

-

Protein Precipitation: Proteins in the serum are precipitated to release bound folates and clean up the sample. This is commonly achieved by adding acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Evaporation and Reconstitution: The clear supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen or using a vacuum centrifuge. The dried residue is then redissolved in a mobile phase-compatible solvent, such as water or a dilute formic acid solution.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to reduce matrix effects, an optional solid-phase extraction step can be performed after protein precipitation or reconstitution. Phenyl or C18 SPE cartridges are commonly used for folate analysis.

-

Cartridge Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by an equilibration buffer (e.g., dilute formic acid).

-

Sample Loading: The reconstituted sample is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

-

Elution: The folates (including the internal standard) are eluted from the cartridge with a stronger solvent mixture.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of different folate vitamers is typically achieved using a C8 or C18 reversed-phase column with a gradient elution program. The mobile phases commonly consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both the endogenous folates and their corresponding 13C-labeled internal standards.

Quantitative Data

The following tables summarize typical quantitative parameters from stable isotope dilution LC-MS/MS assays for folate analysis as reported in the literature.

Table 1: Typical Performance Characteristics of Folate LC-MS/MS Assays

| Parameter | 5-methyltetrahydrofolate (5-MTHF) | Folic Acid (FA) | 5-formyltetrahydrofolate (5-FoTHF) |

| Limit of Detection (LOD) | 0.13 nmol/L | 0.07 nmol/L | 0.05 nmol/L |

| Lower Limit of Quantitation (LLOQ) | ~0.5 nmol/L | ~2.0 nmol/L | ~0.5 nmol/L |

| Linearity Range | 1.0 - 100 nmol/L | 0.1 - 10 nmol/L | 0.1 - 10 nmol/L |

| Within-run Imprecision (CV) | < 7% | < 10% | < 10% |

| Between-run Imprecision (CV) | < 7% | < 10% | < 10% |

Table 2: Representative Concentrations of Folate Vitamers in Human Serum

| Folate Vitamer | Average Concentration (nmol/L) | Percentage of Total Folate |

| 5-methyltetrahydrofolate (5-MTHF) | ~19.5 | ~85.8% |

| 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) | ~2.7 | ~12.1% |

| Folic Acid (FA) | ~0.48 | ~2.1% |

| 5-formyltetrahydrofolate (5-FoTHF) | Not typically detected | 0.0% |

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of folic acid in one-carbon metabolism, which is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and for the methylation of various biomolecules.

Experimental Workflow for Folate Analysis

This diagram outlines the typical workflow for quantifying folates in a biological sample using stable isotope dilution LC-MS/MS.

In-Depth Technical Guide: Isotopic Purity of (Rac)-Folic Acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-Folic acid-¹³C₅,¹⁵N, a crucial stable isotope-labeled internal standard and tracer for advanced biomedical and pharmaceutical research. This document details the quantitative analysis, experimental protocols for determining isotopic enrichment, and the relevant biological context of folic acid metabolism.

Quantitative Data Summary

The isotopic purity of stable isotope-labeled compounds is a critical parameter for ensuring accuracy and precision in quantitative analyses. The data presented below is representative of commercially available Folic acid-(glutamic acid-¹³C₅,¹⁵N), a closely related analog of the racemic mixture. This information is typically found on the Certificate of Analysis (CoA) provided by the manufacturer.

Table 1: Representative Certificate of Analysis Data for Folic Acid-¹³C₅,¹⁵N

| Parameter | Specification | Method |

| Chemical Purity | ≥95% (CP) | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment (°³C) | ≥98 atom % ¹³C | Mass Spectrometry / NMR Spectroscopy |

| Isotopic Enrichment (¹⁵N) | ≥98 atom % ¹⁵N | Mass Spectrometry / NMR Spectroscopy |

Table 2: Detailed Isotopic Enrichment Data (Hypothetical Example based on Mass Spectrometry)

| Mass Peak | Relative Abundance (%) | Interpretation |

| M (Unlabeled) | < 0.1 | Abundance of unlabeled Folic Acid |

| M+1 | < 0.5 | Contribution from natural abundance ¹³C and ¹⁵N |

| M+2 | < 1.0 | ... |

| M+3 | < 1.5 | ... |

| M+4 | < 2.0 | ... |

| M+5 | 5.0 - 15.0 | Primarily ¹³C₅ labeled species |

| M+6 | > 85.0 | Target ¹³C₅,¹⁵N labeled species |

Note: The relative abundances in Table 2 are illustrative. The actual distribution will vary by production batch and is determined experimentally.

Experimental Protocols

The determination of isotopic purity for (Rac)-Folic acid-¹³C₅,¹⁵N is primarily accomplished through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides detailed information on the distribution of isotopic masses.

Objective: To separate (Rac)-Folic acid-¹³C₅,¹⁵N from potential impurities and to determine the relative abundance of each isotopologue.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Materials:

-

(Rac)-Folic acid-¹³C₅,¹⁵N sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (or other suitable mobile phase modifier)

-

Ammonium acetate (B1210297) (optional, for buffering)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the (Rac)-Folic acid-¹³C₅,¹⁵N standard.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with a small percentage of a solubility enhancer if needed (e.g., 0.1 N NaOH), to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to an autosampler vial.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

-

0-2 min: 5% B

-

2-10 min: Ramp to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B for equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (positive mode is common for folic acid).

-

Mass Analyzer: Set to full scan mode over a mass range that includes the expected masses of the labeled compound and any potential unlabeled or partially labeled species (e.g., m/z 400-500).

-

Resolution: Set to a high resolution (>10,000) to resolve the isotopic peaks.

-

Data Analysis:

-

Integrate the peak corresponding to Folic acid in the total ion chromatogram.

-

Extract the mass spectrum for this chromatographic peak.

-

Determine the relative abundance of the monoisotopic peak of the fully labeled species (M+6) compared to the other isotopologues (M to M+5).

-

Calculate the isotopic purity as the percentage of the M+6 peak relative to the sum of all related isotopic peaks.

-

-

Isotopic Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the overall isotopic enrichment.

Objective: To determine the atom percent enrichment of ¹³C and ¹⁵N by comparing the integrals of signals from the labeled and unlabeled positions.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

-

(Rac)-Folic acid-¹³C₅,¹⁵N sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)

-

Internal standard of known purity (optional, for concentration determination)

Procedure:

-

Sample Preparation:

-

Accurately weigh the (Rac)-Folic acid-¹³C₅,¹⁵N sample and dissolve it in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To ensure quantitative accuracy, a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) must be used.

-

Integrate the signals corresponding to the five ¹³C-labeled carbons in the glutamic acid moiety.

-

The absence or significant reduction of signals at the chemical shifts corresponding to the natural abundance ¹²C positions indicates high ¹³C enrichment.

-

-

¹⁵N NMR Spectroscopy (or ¹H-¹⁵N HSQC):

-

Direct ¹⁵N NMR is less sensitive but can provide direct evidence of ¹⁵N incorporation.

-

A more common and sensitive method is to acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.

-

The presence of a cross-peak for the nitrogen in the glutamic acid amide bond confirms ¹⁵N labeling. The intensity of this peak relative to any residual signal from the unlabeled species can be used to estimate enrichment.

-

-

Data Analysis:

-

For ¹³C NMR, the isotopic enrichment can be estimated by comparing the integral of the enriched carbon signals to any residual signals from unlabeled material or by comparing them to the integrals of carbons in the unlabeled part of the molecule.

-

For ¹⁵N enrichment, analysis of the ¹H-¹⁵N HSQC spectrum provides a qualitative and semi-quantitative measure of enrichment.

-

Visualizations

Folic Acid Metabolism (One-Carbon Pathway)

The biological activity of folic acid is intrinsically linked to its role in one-carbon metabolism. (Rac)-Folic acid-¹³C₅,¹⁵N is used as a tracer to study the flux through this critical pathway.

Caption: Simplified pathway of Folic Acid one-carbon metabolism.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-MS.

Caption: General workflow for LC-MS based isotopic purity determination.

A Technical Guide to the Storage and Stability of Labeled Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical factors influencing the storage and stability of labeled folic acid, a vital tool in biomedical research and drug development. Understanding the stability of these molecules is paramount for ensuring the accuracy and reproducibility of experimental results. This document covers radiolabeled and fluorescently labeled folic acid derivatives, offering detailed experimental protocols and quantitative stability data.

Factors Influencing the Stability of Folic Acid and its Analogs

The stability of folic acid and its labeled derivatives is contingent on several environmental factors. These molecules are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis.

1.1. pH

The pH of the storage solution is a critical determinant of folic acid stability. Folic acid is generally most stable in a neutral to slightly alkaline environment. In aqueous solutions, folic acid is reported to be stable between pH 5 and 10.[1] Significant degradation occurs in acidic conditions, particularly at pH values below 4, leading to the formation of p-aminobenzoylglutamic acid (pABG).[1] For instance, a study on folic acid in fortified vitamin juices with a low pH (around 3.5) showed an average decrease in concentration of 46% after one year of storage.[2][3]

1.2. Temperature

Temperature plays a significant role in the degradation kinetics of folic acid, which typically follows first-order reaction kinetics.[4] Elevated temperatures accelerate the degradation process. For many pharmaceutical preparations, storage at refrigerated (2-8 °C) or frozen temperatures is recommended to maintain stability.[5] Long-term storage of serum folate samples has shown that concentrations remain stable for up to 13 years at -80°C.[6] In contrast, storage at -20°C can lead to a significant decline in folate levels over time.[6]

1.3. Light Exposure

Folic acid is known to be photolabile and can be degraded by exposure to ultraviolet (UV) light.[7][8] This photodegradation can lead to the cleavage of the molecule. Therefore, it is crucial to store labeled folic acid solutions in light-protected containers, such as amber vials, or in the dark.[9] One study noted that in fortified juices, the degradation rate of folic acid was significantly higher under the influence of light.[2]

1.4. Oxidation

Folic acid is susceptible to oxidation. The presence of oxidizing agents can lead to the cleavage of the C-9-N-10 bond, resulting in biologically inactive products.[8] To mitigate oxidative degradation, the addition of antioxidants to the storage buffer can be beneficial.

Stability of Radiolabeled Folic Acid

Radiolabeled folic acid, including isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is extensively used in metabolism and pharmacokinetic studies.[10] The inherent radioactivity of these compounds introduces an additional factor affecting their stability: radiolysis. This process involves the decomposition of the molecule due to the energy emitted by the radioisotope.

2.1. Storage Recommendations for Radiolabeled Compounds

To minimize radiolytic decomposition, radiolabeled compounds should be stored at low temperatures, typically -20°C or below, and shielded from light. The specific activity of the radiolabeled compound can also influence its stability, with higher specific activity leading to a greater potential for radiolysis.

Table 1: Quantitative Stability Data for Radiolabeled Folic Acid

| Isotope | Compound | Storage Conditions | Duration | Stability/Degradation | Reference |

| ¹⁴C | Folic Acid | Healthy adult human volunteer (in vivo) | 202 days | Mean sojourn time of 93 to 120 days | [10] |

| ⁹⁹mTc | DTX-SLMNP | 80°C | 1 hour | Radiolabeling yield of 98.0 ± 2.0% | [11] |

| ⁹⁹mTc | Folic Acid | Serum and physiological pH | 4 hours | Stable | [12] |

Stability of Fluorescently Labeled Folic Acid

Fluorescent analogs of folic acid are valuable tools for cellular imaging and uptake studies.[13][14][15] The photostability of the fluorescent label is a critical parameter for these applications. The conjugation of folic acid to a fluorescent dye can sometimes impact the stability of both molecules.

Table 2: Stability of Fluorescently Labeled Folic Acid

| Fluorophore | Compound | Application | Key Finding | Reference |

| Cy5 | Cy5-folate | Fluorescence polarization binding assay | Development of a high-throughput homogeneous assay | [13] |

| Fluorescein | Folate-fluorescein | Intravital two-photon microscopy | Internalized conjugates localize to acidic compartments | [14] |

| Texas Red | Folate-Texas Red | Intravital two-photon microscopy | Internalized by proximal tubules and accumulates in lysosomes | [14] |

| 6-coumarin | 6-coumarin-labeled nanoparticles | In vitro drug delivery | Folic acid functionalization increases cellular internalization | [16] |

Experimental Protocols

4.1. Protocol for Forced Degradation Studies of Labeled Folic Acid

Forced degradation studies are essential for developing stability-indicating analytical methods.[17][18] These studies involve subjecting the labeled folic acid to stress conditions to generate degradation products.

Objective: To assess the stability of labeled folic acid under various stress conditions and to identify potential degradation products.

Materials:

-

Labeled folic acid (radiolabeled or fluorescently labeled)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

pH meter

-

Incubator or water bath

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., UV, fluorescence, or radiometric detector)

Methodology:

-

Acid Hydrolysis:

-

Dissolve a known concentration of labeled folic acid in an acidic solution (e.g., 0.1 M HCl).

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Neutralize the solution with NaOH.

-

Analyze the sample by HPLC.

-

-

Alkaline Hydrolysis:

-

Dissolve a known concentration of labeled folic acid in a basic solution (e.g., 0.1 M NaOH).

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

-

Neutralize the solution with HCl.

-

Analyze the sample by HPLC.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of labeled folic acid in a solution of H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature for a specified period.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample or a solution of labeled folic acid to high temperature (e.g., 80°C) for a specified period.

-

Dissolve the solid sample in an appropriate solvent before analysis.

-

Analyze the sample by HPLC.

-

-

Photodegradation:

-

Expose a solution of labeled folic acid to UV light in a photostability chamber for a specified duration.

-

Analyze the sample by HPLC.

-

4.2. Protocol for Determining Radiochemical Purity

Determining the radiochemical purity is crucial to ensure that the radioactivity is associated with the intact folic acid molecule.[19][20]

Objective: To quantify the percentage of radioactivity corresponding to the desired radiolabeled folic acid.

Materials:

-

Radiolabeled folic acid sample

-

Thin-Layer Chromatography (TLC) plates or HPLC system with a radiometric detector

-

Appropriate mobile phase/solvent system

-

Radiochromatogram scanner or liquid scintillation counter

Methodology (using TLC):

-

Spot a small amount of the radiolabeled folic acid solution onto a TLC plate.

-

Develop the chromatogram using a suitable mobile phase that separates the intact radiolabeled folic acid from potential radiochemical impurities.

-

After development, dry the TLC plate.

-

Scan the plate using a radiochromatogram scanner to determine the distribution of radioactivity.

-

Alternatively, cut the TLC plate into sections and measure the radioactivity of each section using a liquid scintillation counter.

-

Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the spot of the intact radiolabeled folic acid.

Visualizations

5.1. Folate Receptor-Mediated Endocytosis Pathway

Caption: Folate receptor-mediated endocytosis of labeled folic acid.

5.2. Experimental Workflow for In Vitro Cellular Uptake Assay

Caption: Workflow for an in vitro cellular uptake assay using labeled folic acid.

5.3. Experimental Workflow for In Vivo Biodistribution Study

Caption: Workflow for an in vivo biodistribution study of radiolabeled folic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. openagrar.de [openagrar.de]

- 3. Degradation of folic acid in fortified vitamin juices during long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjpharm.org [mjpharm.org]

- 6. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. The dynamics of folic acid metabolism in an adult given a small tracer dose of 14C-folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct radiolabeling of Folate with Tc-99m using QbD approach: A step closer to folate based diagnostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uptake and trafficking of fluorescent conjugates of folic acid in intact kidney determined using intravital two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. biopharminternational.com [biopharminternational.com]

- 19. uspnf.com [uspnf.com]

- 20. cdn.ymaws.com [cdn.ymaws.com]

The Central Role of Folic Acid in One-Carbon Metabolism: A Technical Guide for Researchers

December 10, 2025

Abstract

Folic acid, a B vitamin, is a critical component of one-carbon metabolism, a complex network of biochemical reactions essential for life. Its derivatives function as coenzymes in the transfer of one-carbon units, which are fundamental for the biosynthesis of nucleotides, the metabolism of amino acids, and the regulation of epigenetic modifications through methylation. This technical guide provides an in-depth exploration of the function of folic acid in one-carbon metabolism, tailored for researchers, scientists, and drug development professionals. It details the core biochemical pathways, presents quantitative data on key enzymatic reactions and metabolite concentrations, outlines detailed experimental protocols for studying this network, and provides visualizations of the key processes. Understanding the intricacies of this pathway is paramount for developing novel therapeutic strategies for a range of diseases, including cancer and neurological disorders.

Introduction: The Significance of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These single-carbon moieties, including methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups, are indispensable for the synthesis of a wide array of biomolecules.[1] Folate, in its reduced tetrahydrofolate (THF) form, acts as the central carrier of these one-carbon units.[2][3] The proper functioning of this metabolic network is crucial for cellular proliferation, differentiation, and maintenance. Dysregulation of one-carbon metabolism has been implicated in numerous pathologies, including neural tube defects, cardiovascular disease, and cancer.[4]

Folic acid, the synthetic form of folate, is a water-soluble B vitamin that must be obtained through diet or supplementation as humans cannot synthesize it.[5] Once absorbed, folic acid is metabolically reduced to the active coenzyme, tetrahydrofolate (THF), which serves as the acceptor and donor of one-carbon units.[2][3] This guide will delve into the biochemical journey of folic acid, from its activation to its pivotal roles in cellular metabolism.

The Folate Cycle: Activation and Interconversion of One-Carbon Units

The biological activity of folic acid is contingent upon its conversion to tetrahydrofolate (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) in a two-step reduction, requiring NADPH as a cofactor.[1]

Key Enzymes and Reactions

The central hub of one-carbon metabolism is the folate cycle, where THF acquires one-carbon units from various sources and transfers them to acceptor molecules. The primary donor of one-carbon units is the amino acid serine.[3]

-

Serine Hydroxymethyltransferase (SHMT): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][6][7] This reaction is a major entry point of one-carbon units into the folate cycle.

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD): 5,10-CH2-THF can be oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF).

-

Methenyltetrahydrofolate Cyclohydrolase (MTHFC): 5,10-CH=THF is then converted to 10-formyltetrahydrofolate (10-CHO-THF).

-

Methylenetetrahydrofolate Reductase (MTHFR): Alternatively, 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF).[8] This is a critical regulatory point in the pathway.

These interconversions allow for the generation of a pool of THF derivatives carrying one-carbon units at different oxidation levels, each destined for specific biosynthetic pathways.

Visualization of the Folate Cycle

Functional Roles of Folic Acid in Cellular Metabolism

The one-carbon units carried by THF derivatives are vital for three major cellular processes: nucleotide synthesis, amino acid metabolism, and methylation reactions.

Nucleotide Synthesis

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. Folate derivatives are essential for the de novo synthesis of both purines and pyrimidines.

-

Purine (B94841) Synthesis: 10-Formyl-THF donates one-carbon units at two steps in the purine biosynthesis pathway, contributing to the formation of the purine ring.

-

Thymidylate Synthesis: 5,10-Methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis.

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the metabolism of several amino acids.[7]

-

Serine and Glycine Interconversion: As previously mentioned, SHMT mediates the reversible conversion of serine and glycine, a key metabolic junction.

-

Methionine Synthesis: 5-Methyl-THF donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[9] This reaction links the folate and methionine cycles.

Methylation Reactions

Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. These reactions, catalyzed by methyltransferases, are crucial for the regulation of gene expression (DNA and histone methylation), protein function, and lipid metabolism. The regeneration of methionine via the folate-dependent methionine synthase is therefore critical for maintaining the cellular methylation potential.[10]

Visualization of Folic Acid's Metabolic Integration

Quantitative Data in One-Carbon Metabolism

For a deeper understanding of the dynamics of one-carbon metabolism, quantitative data on enzyme kinetics and metabolite concentrations are essential.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the folate pathway.

| Enzyme | Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| DHFR | E. coli | Dihydrofolate | 0.12 - 1.6 | 1.6 - 2.3 | [11] |

| NADPH | < 1 | [11] | |||

| MTHFR | Fungal | 5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 - 6.8 | 0.02 - 0.055 | [5] |

| SHMT1 | Human (cytosolic) | L-Serine | (pH dependent) | (pH dependent) | [1][7] |

| Tetrahydrofolate | (pH dependent) | (pH dependent) | [1][7] | ||

| SHMT2 | Human (mitochondrial) | L-Serine | (pH dependent) | (pH dependent) | [1][7] |

| Tetrahydrofolate | (pH dependent) | (pH dependent) | [1][7] | ||

| Methionine Synthase | Fungal | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 - 6.8 | 0.02 - 0.055 | [5] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, substrate concentrations) and the source of the enzyme.

Intracellular Folate Concentrations

The concentrations of folate derivatives can vary between cell types and metabolic states.

| Cell Line | Folate Derivative | Concentration (pmol/mg protein or other units) | Reference(s) |

| MCF-7 (Human Breast Cancer) | 10-formyl-H4PteGlu | 103 ± 10 | [12] |

| H4PteGlu | 120 ± 18 | [12] | |

| 5-methyl-H4PteGlu | 71 ± 18 | [12] | |

| Human Fibroblasts (mutant) | 5-CH3-H4PteGlu | Lower than control | [11] |

| Ovarian Carcinoma Cell Lines | Reduced Folates | Marked depletion in low folate medium | [13] |

| HepG2 (Human Liver Cancer) | Intracellular Folate | Dependent on medium concentration | [14] |

Experimental Protocols for Studying One-Carbon Metabolism

A variety of experimental techniques are employed to investigate the intricacies of folic acid metabolism.

Quantification of Folate Derivatives by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the simultaneous quantification of various folate species.

Objective: To measure the concentrations of different folate derivatives in biological samples.

Materials:

-

Biological sample (e.g., serum, plasma, cell lysate)

-

Internal standards (stable isotope-labeled folates)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Solvents and reagents (e.g., acetonitrile, methanol (B129727), acetic acid, ammonium (B1175870) formate (B1220265), ascorbic acid)

Protocol:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

Add an internal standard mixture to each sample.

-

Deproteinize the sample, often with an acidic buffer containing a reducing agent like ascorbic acid to prevent folate oxidation.[5]

-

Centrifuge to pellet precipitated proteins.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then an equilibration buffer.

-

Load the supernatant from the deproteinized sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the folates with an appropriate solvent mixture.[5]

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the folate derivatives using a gradient elution on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.[5]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of folate standards.

-

Calculate the concentration of each folate derivative in the sample by comparing its peak area to the standard curve and correcting for the recovery of the internal standard.

-

Enzyme Activity Assays

Objective: To measure the enzymatic activity of SHMT.

Principle: The 5,10-CH2-THF produced by SHMT is oxidized by NADP+-dependent 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), and the resulting increase in NADPH is measured spectrophotometrically at 340 nm.[15]

Materials:

-

Purified SHMT or cell lysate

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing reaction buffer, L-serine, THF, NADP+, and MTHFD.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the SHMT enzyme or cell lysate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Express SHMT activity as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Objective: To measure the activity of methionine synthase.

Principle: The product of the MS reaction, tetrahydrofolate (THF), is converted to methenyltetrahydrofolate under acidic conditions, which can be quantified by its absorbance at 350 nm.[16]

Materials:

-

Purified MS or cell lysate

-

5-Methyltetrahydrofolate (5-MTHF)

-

Homocysteine

-

Reaction buffer

-

Hydrochloric acid (HCl)

-

Formic acid

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing reaction buffer, 5-MTHF, and homocysteine.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the MS enzyme or cell lysate.

-

After a defined time, stop the reaction by adding a mixture of HCl and formic acid.

-

Heat the samples to facilitate the conversion of THF to methenyltetrahydrofolate.

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the amount of THF produced using a standard curve or the molar extinction coefficient of methenyltetrahydrofolate.

-

Express MS activity in appropriate units.

Stable Isotope Tracing of One-Carbon Metabolism

Objective: To trace the metabolic fate of one-carbon units from a labeled precursor, such as serine.

Principle: Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., [U-13C]-serine). The incorporation of the isotope into downstream metabolites is then analyzed by mass spectrometry, revealing the activity of specific metabolic pathways.[2][4]

Materials:

-

Cell culture medium lacking the metabolite to be traced

-

Stable isotope-labeled tracer (e.g., [U-13C]-serine)

-

Cultured cells

-

LC-MS or GC-MS system

Protocol:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing the stable isotope tracer.

-

Incubate the cells for a specific period to allow for the incorporation of the label into metabolites.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

-

Mass Spectrometry Analysis:

-

Analyze the supernatant containing the extracted metabolites by LC-MS or GC-MS.

-

Monitor the mass isotopologue distribution of key metabolites in the one-carbon pathway (e.g., glycine, methionine, nucleotides).

-

-

Data Analysis:

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional enrichment of the label in each metabolite.

-

Interpret the labeling patterns to infer the relative flux through different branches of one-carbon metabolism.

-

Visualization of Experimental Workflow

Conclusion and Future Directions

Folic acid and its derivatives are at the heart of one-carbon metabolism, a fundamental network that underpins cellular growth, proliferation, and epigenetic regulation. This technical guide has provided a comprehensive overview of the multifaceted roles of folic acid, from its initial activation to its crucial functions in the synthesis of essential biomolecules. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in this field.